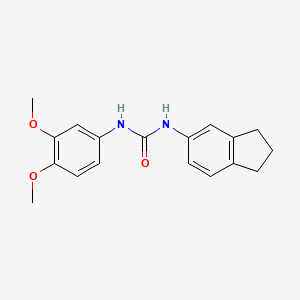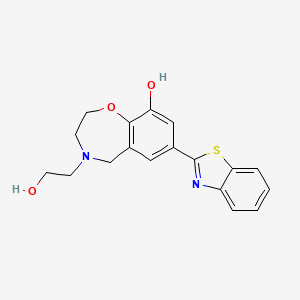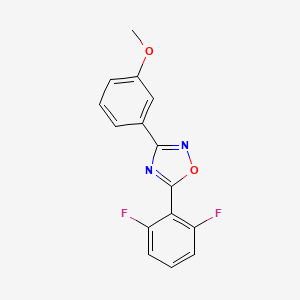
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as MTB, is a synthetic compound that has shown potential in various scientific research applications. MTB is a member of the piperidine family and has a molecular weight of 357.52 g/mol.
Mécanisme D'action
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide exerts its effects through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. These mechanisms contribute to the anti-inflammatory, antioxidant, and anti-cancer properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound also increases the expression of antioxidant enzymes, such as SOD and catalase. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to be stable under a variety of conditions. However, one limitation of this compound is that it has not been extensively studied in vivo, and its efficacy in animal models has not been fully established.
Orientations Futures
There are several future directions for research on 2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One area of focus is the development of more efficient synthesis methods for this compound. Another area of focus is the study of this compound in vivo, particularly in animal models of disease. Additionally, the potential use of this compound in combination with other therapeutic agents is an area of interest for future research.
In conclusion, this compound is a synthetic compound that has shown potential in various scientific research applications. It has anti-inflammatory, antioxidant, and anti-cancer properties and has been studied for its potential use in the treatment of neurodegenerative disorders. This compound exerts its effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. While this compound has several advantages for use in lab experiments, its efficacy in animal models has not been fully established. Future research on this compound should focus on the development of more efficient synthesis methods and the study of this compound in vivo.
Méthodes De Synthèse
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-methylthiobenzamide with 2,2,6,6-tetramethylpiperidine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-(methylthio)-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-16(2)10-12(11-17(3,4)19-16)18-15(20)13-8-6-7-9-14(13)21-5/h6-9,12,19H,10-11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCYIVOBKQUHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
amine hydrochloride](/img/structure/B5322324.png)


![4-({4-methoxy-3-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B5322344.png)
![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)